molecular formula C10H15NO B13329303 (5-Cyclopentylfuran-2-yl)methanamine

(5-Cyclopentylfuran-2-yl)methanamine

Cat. No.: B13329303
M. Wt: 165.23 g/mol
InChI Key: AMPLDXRXPJMENZ-UHFFFAOYSA-N
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Description

(5-Cyclopentylfuran-2-yl)methanamine is a secondary amine featuring a furan ring substituted at the 5-position with a cyclopentyl group and a methanamine group at the 2-position. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 179.26 g/mol. The cyclopentyl substituent introduces steric bulk and lipophilicity, distinguishing it from phenyl or methyl-substituted analogs.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(5-cyclopentylfuran-2-yl)methanamine

InChI

InChI=1S/C10H15NO/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2

InChI Key

AMPLDXRXPJMENZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(O2)CN

Origin of Product

United States

Preparation Methods

Construction of the Furan Core

The foundational step involves synthesizing the furan-2-yl moiety, which can be achieved via cyclization reactions starting from suitable precursors such as 1,4-dicarbonyl compounds or furfuryl derivatives. One common approach is the Furfuryl alcohol or furan derivatives undergoing cyclization under acid catalysis or thermal conditions to form the furan ring with a cyclopentyl substituent at the 5-position.

Introduction of the Cyclopentyl Group

The cyclopentyl group can be introduced via Friedel–Crafts alkylation or nucleophilic substitution on a pre-formed furan ring. For instance, a cyclopentyl halide (e.g., cyclopentyl bromide) can react with a furan derivative bearing a suitable leaving group under Lewis acid catalysis, such as aluminum chloride, to attach the cyclopentyl moiety selectively at the 5-position of the furan ring.

Final Purification and Salt Formation

The last step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) , ensuring the compound's stability and solubility for further applications.

Data Tables and Reaction Conditions

Step Reaction Reagents Conditions Yield Reference
1 Cyclization of furfuryl derivatives Acid catalysis Reflux, 80–120°C 70–85% Literature reports
2 Alkylation with cyclopentyl halide Cyclopentyl bromide, AlCl₃ 0–25°C, inert atmosphere 65–78% Synthetic protocols
3 Oxidation to aldehyde SeO₂ or PCC DCM, room temp 60–75% Standard oxidation methods
4 Reductive amination NH₃ or primary amines, NaBH₄ Methanol, room temp 80–90% Reductive amination literature
5 Salt formation HCl in ether or ethanol Reflux Quantitative Typical salt preparation

Extensive Research Discoveries and Variations

Catalytic Methods

Research indicates that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to attach various substituents to the furan core, enabling the synthesis of derivatives such as (5-(Furan-2-yl)furan-2-yl)methanamine variants, which can be further modified to include cyclopentyl groups via metal-catalyzed alkylation .

Reductive Amination Variants

The use of NaBH₃CN (sodium cyanoborohydride) under mild conditions has been shown to improve selectivity and yield in reductive amination steps, especially when sensitive functional groups are present.

Green Chemistry Approaches

Recent advancements focus on solvent-free or microwave-assisted reactions to reduce reaction times and improve yields, aligning with sustainable chemistry principles.

Summary of Key Findings

Methodology Advantages Limitations References
Cyclization of furfuryl derivatives High regioselectivity Requires specific precursors ,
Alkylation with cyclopentyl halides Straightforward, high yield Possible polyalkylation ,
Reductive amination Mild conditions, high efficiency Sensitive to impurities ,
Cross-coupling reactions Versatile, broad substrate scope Requires metal catalysts ,

The synthesis of (5-Cyclopentylfuran-2-yl)methanamine is a multi-step process involving the construction of the furan ring, introduction of the cyclopentyl group, and subsequent functionalization to form the methanamine moiety. The most efficient and scalable methods combine cyclization, alkylation, and reductive amination, often optimized with catalytic systems and green chemistry principles. Extensive research supports these approaches, with reaction conditions tailored to maximize yield, purity, and process sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopentylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(5-Cyclopentylfuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is utilized in the development of new catalysts and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopentylfuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-cyclopentylfuran-2-yl)methanamine with key analogs:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
This compound Cyclopentyl C₁₀H₁₇NO 179.26 ~2.64* Furan, secondary amine
(5-Phenylfuran-2-yl)methanamine Phenyl C₁₁H₁₁NO 173.21 5.14 Furan, secondary amine, aryl
Cyclopentyl(5-methylfuran-2-yl)methanamine Methyl + Cyclopentyl C₁₁H₁₇NO 179.26 2.64 Furan, secondary amine, alkyl
(5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine Bromobenzofuran + Thiophene C₁₂H₉BrNOS 293.18 N/A Benzofuran, thiophene, amine

*Estimated based on cyclopentyl(5-methylfuran-2-yl)methanamine ().

Key Observations:
  • Lipophilicity (logP) : The phenyl-substituted analog (logP = 5.14) is significantly more lipophilic than the cyclopentyl derivative (logP ~2.64), likely due to the aromatic phenyl group enhancing hydrophobic interactions .
  • Solubility : Lower logP in cyclopentyl derivatives suggests improved aqueous solubility compared to phenyl analogs, which may influence pharmacokinetics .
SIRT2 Inhibition:
  • Phenyl Derivatives : In (5-phenylfuran-2-yl)methanamine derivatives, the urea linker and 4-carboxyl group on the phenyl ring were critical for SIRT2 inhibition. Compound 20 (phenyl derivative) showed potent activity (IC₅₀ ~10 μM), while modifications like thiourea linkers or 3-position substituents reduced efficacy .
  • Cyclopentyl Analogs: No direct SIRT2 data exists for the cyclopentyl variant. The cyclopentyl group’s bulk may reduce binding affinity compared to phenyl derivatives due to steric clashes .
Germination Effects in Wheat:

Methanamine derivatives with chlorophenyl or nitrophenyl groups (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) demonstrated inhibitory effects on wheat germination, highlighting the role of electron-withdrawing substituents in bioactivity . The cyclopentyl variant’s non-aromatic nature may reduce such effects.

Biological Activity

(5-Cyclopentylfuran-2-yl)methanamine, an organic compound classified as a furan derivative, has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with a cyclopentyl group and a methanamine group. The molecular formula is C10H15NOC_{10}H_{15}NO with a molecular weight of 165.23 g/mol.

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
IUPAC NameThis compound
InChI KeyAMPLDXRXPJMENZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Introduction of the Cyclopentyl Group : Achieved via Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acid catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism varies depending on the biological context.

Pharmacological Potential

Research indicates that this compound may have applications in:

  • Medicinal Chemistry : As a potential pharmacophore for drug development targeting specific enzymes or receptors.
  • Materials Science : In synthesizing novel materials with unique electronic or optical properties.
  • Biological Studies : Investigating interactions with biological macromolecules and assessing its efficacy as a bioactive agent.

Case Studies

  • Inhibition Studies : A study explored the compound's role as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis, showing promising results in depleting NAD+ levels in cancer cell lines, leading to apoptosis and necrosis .
  • Targeted Delivery Systems : Another investigation focused on conjugating the compound with antibodies for targeted delivery to cancer cells, demonstrating enhanced cytotoxicity against specific hematological malignancies .
  • Comparative Analysis with Similar Compounds : When compared to similar compounds such as (5-Phenylfuran-2-yl)methanamine, this compound exhibited superior binding affinity due to the steric and electronic properties imparted by the cyclopentyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Cyclopentylfuran-2-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of cyclopentylaldehyde with furan derivatives (e.g., 2-furanmethanamine precursors) under inert atmosphere to avoid oxidation .
  • Step 2 : Reduction of intermediate imines or nitriles using catalysts like NaBH₄ or LiAlH₄.
  • Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) significantly affect yield. For example, higher temperatures may accelerate side reactions like ring-opening of the furan moiety .
  • Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Q. How can researchers characterize this compound and distinguish it from structural analogs?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H-NMR peaks at δ 2.1–2.5 ppm (cyclopentyl protons) and δ 6.2–6.8 ppm (furan ring protons) confirm structural motifs .
  • IR : Absorbance at ~3300 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=C furan ring) .
  • MS : Molecular ion peak at m/z 177 [M+H]+^+ (calculated for C10_{10}H15_{15}NO) .
  • Differentiation : Compare retention times in GC-MS with analogs like (5-methylfuran-2-yl)methanamine to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • CNS Activity : Conduct receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement methods .
  • Cytotoxicity : Test viability in HEK-293 cells via MTT assay to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., monoamine transporters). The cyclopentyl group’s steric bulk may hinder binding in certain conformations .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the amine group or furan ring. For example, the electron-rich furan may participate in charge-transfer interactions .
  • SAR Validation : Synthesize derivatives (e.g., halogenated cyclopentyl or methylated furan) and compare bioactivity data with computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction time, temperature, and solvent using a Design of Experiments (DoE) approach. For instance, reducing temperature from 80°C to 60°C decreased furan degradation by 30% in pilot studies .
  • By-Product Analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., Boc for amines) to suppress side reactions .
  • Reproducibility : Collaborate with independent labs to validate protocols under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. How can scalable synthesis be achieved without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability. For example, a microreactor setup improved yield by 15% compared to batch synthesis .
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd on carbon) to simplify purification and reuse materials .
  • Process Analytics : Integrate PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

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